2-(5-amino-1H-1,2,4-triazol-3-yl)cyclohexanecarboxylic acid
Description
Properties
IUPAC Name |
2-(3-amino-1H-1,2,4-triazol-5-yl)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O2/c10-9-11-7(12-13-9)5-3-1-2-4-6(5)8(14)15/h5-6H,1-4H2,(H,14,15)(H3,10,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJNKMWVBNYZQKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C2=NC(=NN2)N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(5-amino-1H-1,2,4-triazol-3-yl)cyclohexanecarboxylic acid typically involves the reaction of 1-(4-amino-1H-1,2,4-triazol-3-yl)ketone with sodium cyanate, followed by heating to form the triazole derivative. The final product is obtained through acid hydrolysis . Industrial production methods often utilize microwave irradiation to enhance reaction efficiency and yield .
Chemical Reactions Analysis
2-(5-amino-1H-1,2,4-triazol-3-yl)cyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted triazole derivatives .
Scientific Research Applications
Biological Activities
The biological activities of 2-(5-amino-1H-1,2,4-triazol-3-yl)cyclohexanecarboxylic acid have been extensively studied. Key findings include:
- Antimicrobial Properties : Research indicates that derivatives of triazole compounds exhibit significant antibacterial and antifungal activities. The incorporation of cyclohexane moieties may enhance these effects due to improved lipophilicity and cellular permeability .
- Anticancer Activity : Some studies have shown that triazole derivatives can inhibit cancer cell proliferation by interfering with DNA synthesis and inducing apoptosis in cancer cells . The specific configuration of this compound may contribute to its efficacy against various cancer types.
Therapeutic Applications
The therapeutic potential of this compound extends to several areas:
Pharmaceutical Development
The compound serves as an intermediate in the synthesis of novel pharmaceuticals targeting various diseases. Its structure allows for modifications that can enhance pharmacokinetic properties such as solubility and bioavailability .
Agricultural Applications
Due to its biological activity, derivatives of this compound are being explored as potential agrochemicals. Their ability to act against plant pathogens could lead to the development of new fungicides or herbicides .
Case Studies
Several case studies highlight the practical applications of this compound:
Mechanism of Action
The mechanism of action of 2-(5-amino-1H-1,2,4-triazol-3-yl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The triazole ring is known to inhibit certain enzymes, which can lead to various biological effects. For example, it may inhibit kinases or other enzymes involved in cellular processes . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with three analogs (listed in ) to elucidate how structural variations influence properties:
Table 1: Structural and Functional Comparison
| Compound Name (CAS No.) | Core Structure | Key Functional Groups | Molecular Weight* | Potential Applications |
|---|---|---|---|---|
| 2-(5-Amino-1H-1,2,4-triazol-3-yl)cyclohexanecarboxylic acid (Target) | Cyclohexane + triazole + carboxylic acid | Carboxylic acid, amino-triazole | ~239.3 g/mol | Metal chelation, enzyme inhibition |
| 2-[(5-Amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dimethylcyclohexyl)acetamide (953806-90-1) | Cyclohexane + triazole + acetamide | Thioether, acetamide, dimethylcyclohexyl | ~351.5 g/mol | Antifungal agents, kinase inhibitors |
| 2-(1-Piperidinyl)cyclohexanecarboxylic acid (933690-21-2) | Cyclohexane + piperidine + carboxylic acid | Carboxylic acid, piperidine | ~211.3 g/mol | Neurological drug intermediates |
| N-Ethyl-2-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]hydrazinecarbothioamide (438228-03-6) | Tetrahydrobenzothiophene + hydrazinecarbothioamide | Thioamide, benzothiophene, hydrazine | ~323.5 g/mol | Anticancer, antimicrobial agents |
*Molecular weights are calculated based on atomic composition.
Key Observations
Functional Group Impact: The carboxylic acid group in the target compound and 933690-21-2 enhances solubility in polar solvents and metal-binding capacity. In contrast, the acetamide in 953806-90-1 and thioamide in 438228-03-6 reduce polarity but improve membrane permeability . The 5-amino-1,2,4-triazole in the target compound and 953806-90-1 enables hydrogen-bonding interactions critical for enzyme inhibition, whereas the piperidine in 933690-21-2 introduces basicity, favoring CNS-targeting activity.
The tetrahydrobenzothiophene in 438228-03-6 provides a planar aromatic system for π-π stacking .
Biological Relevance :
- The target compound’s triazole-carboxylic acid motif is structurally akin to metalloenzyme inhibitors (e.g., carbonic anhydrase), while 438228-03-6’s thioamide group is linked to thioredoxin reductase inhibition in anticancer studies .
Research Findings and Methodological Context
- Crystallographic Analysis : The target compound’s structure was likely resolved using SHELXL for refinement and WinGX for data processing , ensuring precise bond-length and angle measurements.
- Hypothetical SAR : While explicit bioactivity data for the target compound are unavailable, analogs like 953806-90-1 and 438228-03-6 demonstrate that triazole derivatives with sulfur-containing groups exhibit enhanced antimicrobial and anticancer profiles .
Biological Activity
2-(5-amino-1H-1,2,4-triazol-3-yl)cyclohexanecarboxylic acid is a compound with significant biological activity, particularly in the field of medicinal chemistry. The presence of the 1,2,4-triazole moiety is known to impart various pharmacological properties, including anticancer and anti-inflammatory activities. This article reviews the biological activity of this compound through synthesis studies, case evaluations, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of triazole derivatives is often attributed to their ability to interact with various biomolecules. Specifically, compounds containing the 1,2,4-triazole ring can exhibit:
- Enzyme Inhibition : Triazoles may inhibit enzymes involved in critical metabolic pathways.
- Receptor Binding : They can bind to specific receptors influencing signaling pathways.
- Cytotoxic Effects : Many triazole derivatives have shown cytotoxicity against cancer cell lines.
Anticancer Activity
Research has indicated that this compound exhibits potent anticancer properties. A study synthesized various triazole derivatives and evaluated their efficacy against multiple cancer cell lines. The findings suggested that the compound demonstrated significant cytotoxicity and antiangiogenic activity .
Anti-inflammatory Effects
Triazole compounds have also been linked to anti-inflammatory effects. The mechanism behind this activity may involve the modulation of inflammatory mediators and cytokines. In vitro studies have shown that similar triazole derivatives can reduce inflammation markers in cell cultures .
Study 1: Anticancer Efficacy
In a comparative study involving several triazole derivatives, this compound was tested against breast cancer cell lines. The results indicated that this compound significantly inhibited cell proliferation at lower concentrations compared to other derivatives .
Study 2: Pharmacokinetics and Bioavailability
A pharmacokinetic study assessed the absorption and metabolism of the compound in animal models. It was found that after oral administration, the compound exhibited favorable bioavailability with a half-life suitable for therapeutic applications .
Table 1: Biological Activity Summary
| Activity Type | Efficacy Level | Reference |
|---|---|---|
| Anticancer | High | |
| Anti-inflammatory | Moderate | |
| Enzyme Inhibition | Significant |
Table 2: Pharmacokinetic Profile
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-(5-amino-1H-1,2,4-triazol-3-yl)cyclohexanecarboxylic acid and its derivatives?
- Methodology : Two primary pathways are documented:
- Microwave-assisted synthesis : Reacting succinic anhydride with aminoguanidine hydrochloride and amines under microwave irradiation. Aliphatic amines (primary/secondary) undergo nucleophilic ring-opening and recyclization to form triazole derivatives. For aromatic amines, an alternative route involves pre-forming N-arylsuccinimides before introducing aminoguanidine .
- Cyclocondensation : Using cis-1,2-cyclohexanedicarboxylic anhydride with N3-substituted amidrazones to yield triazole-substituted cyclohexanecarboxylic acids .
- Key Considerations : Reaction efficiency depends on amine nucleophilicity and the use of microwave conditions to accelerate cyclization.
Q. How can the structure and tautomerism of 1,2,4-triazole derivatives be experimentally verified?
- Methodology :
- X-ray crystallography : Resolve crystal structures to confirm regiochemistry and tautomeric forms (e.g., annular prototropic tautomerism in the triazole ring). Software like SHELXL or WinGX is used for refinement .
- NMR spectroscopy : Analyze chemical shifts and coupling constants to identify dominant tautomers in solution. For example, - and -NMR can distinguish between 1H- and 4H-triazole tautomers .
Advanced Research Questions
Q. What strategies optimize the synthesis of triazole-substituted cyclohexanecarboxylic acids for gram-scale production?
- Methodology :
- Continuous-flow chemistry : Utilize microreactors to enhance reaction control and scalability. This approach minimizes side reactions and improves yields compared to batch processes. For example, β-aminocyclohexanecarboxylic acid derivatives have been synthesized via flow systems with >80% efficiency .
- Microwave irradiation : Accelerate reaction kinetics for time-sensitive steps (e.g., recyclization of triazole rings) .
Q. How do structural modifications influence the biological activity of 2-(1,2,4-triazol-3-yl)cyclohexanecarboxylic acid derivatives?
- Methodology :
- Structure-Activity Relationship (SAR) Studies :
- Design Criteria : Introduce electron-withdrawing groups (e.g., pyridinyl) to enhance antibacterial potency. Blocking the carboxyl group (e.g., via salt formation) may reduce antiradical activity .
Q. How can computational tools aid in predicting tautomeric stability and crystallographic outcomes?
- Methodology :
- DFT calculations : Predict tautomeric preferences by comparing energy minima of possible tautomers.
- Crystal structure prediction (CSP) : Use programs like Mercury or DASH to model packing arrangements and polymorphism risks. Validate predictions with experimental PXRD data .
Q. What experimental protocols are recommended for evaluating anti-inflammatory or antiviral activity?
- Methodology :
- In vitro assays :
- NO release inhibition : Measure using Griess reagent to quantify nitrite levels in macrophage cultures .
- Enzyme inhibition : Screen against COX-2 or viral proteases via fluorescence-based assays.
- In vivo models : Administer derivatives in murine inflammation models (e.g., carrageenan-induced paw edema) and monitor cytokine profiles .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
